molecular formula C7H6I2 B1625921 1,4-Diiodo-2-methylbenzene CAS No. 75838-38-9

1,4-Diiodo-2-methylbenzene

Cat. No.: B1625921
CAS No.: 75838-38-9
M. Wt: 343.93 g/mol
InChI Key: UOQKIFBSLBFTMS-UHFFFAOYSA-N
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Description

1,4-Diiodo-2-methylbenzene, also known as 1-methyl-2,5-diiodobenzene, is an organic compound with the molecular formula C7H6I2. It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 4 positions, and a methyl group is attached at the 2 position.

Preparation Methods

1,4-Diiodo-2-methylbenzene can be synthesized through several methods. One common approach involves the iodination of 2-methylbenzene (toluene) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure selective iodination at the desired positions .

Another method involves the use of electrophilic aromatic substitution, where toluene is treated with iodine monochloride (ICl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This method also ensures the selective introduction of iodine atoms at the 1 and 4 positions .

Chemical Reactions Analysis

1,4-Diiodo-2-methylbenzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,4-diiodo-2-methylbenzene in chemical reactions primarily involves electrophilic aromatic substitution. The iodine atoms in the compound are highly polarizable, making them susceptible to nucleophilic attack. This leads to the formation of intermediate complexes, which then undergo further transformations to yield the desired products .

In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

1,4-Diiodo-2-methylbenzene can be compared with other diiodobenzene derivatives, such as:

    1,4-Diiodobenzene: Lacks the methyl group at the 2 position, which can influence its reactivity and applications.

    1,3-Diiodo-2-methylbenzene: Has iodine atoms at the 1 and 3 positions, leading to different chemical properties and reactivity patterns.

    1,4-Diiodo-2,5-dimethylbenzene:

The presence of the methyl group in this compound makes it unique, as it can influence the compound’s electronic properties and steric effects, thereby affecting its reactivity and interactions in various chemical and biological processes .

Properties

IUPAC Name

1,4-diiodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6I2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQKIFBSLBFTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503847
Record name 1,4-Diiodo-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75838-38-9
Record name 1,4-Diiodo-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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